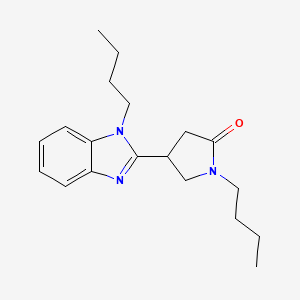
1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H27N3O and its molecular weight is 313.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic compound that belongs to the class of benzodiazole derivatives. Its unique structural features, including a pyrrolidinone core and a substituted benzimidazole moiety, suggest potential pharmacological applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.
Structural Characteristics
The compound can be represented by the following structural formula:
Key Structural Features:
- Pyrrolidinone Ring : This five-membered ring is known for its involvement in various biological activities.
- Benzimidazole Moiety : A heterocyclic structure that enhances the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds within this class possess significant antimicrobial properties. For instance, derivatives have been tested against various bacteria and fungi, demonstrating effective inhibition at varying concentrations.
Anticancer Properties
Preliminary research suggests that this compound may induce apoptosis in cancer cells. Mechanistic studies indicate that it could inhibit specific signaling pathways associated with cell proliferation.
Anti-inflammatory Effects
The compound has been noted for its potential to modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity.
- Receptor Modulation : The pyrrolidinone structure may interact with cellular receptors, affecting signal transduction pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 1-butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | Similar core structure | Enhanced anti-inflammatory properties |
| 4-(1-butylbenzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | Different substitutions | Notable anticancer activity |
| 4-(N-methyl-N-propylamino)-benzamide | Different functional groups | Potent sodium channel blocker |
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound could reduce cell viability in several cancer cell lines (e.g., MCF7 breast cancer cells) by approximately 60% at a concentration of 25 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through caspase activation.
Eigenschaften
IUPAC Name |
1-butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-3-5-11-21-14-15(13-18(21)23)19-20-16-9-7-8-10-17(16)22(19)12-6-4-2/h7-10,15H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXWXTUOUMPJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














